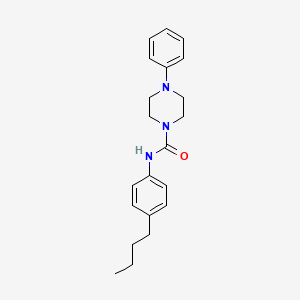
2-(trichloroacetyl)-1,2,3,4-tetrahydroisoquinoline
Overview
Description
2-(trichloroacetyl)-1,2,3,4-tetrahydroisoquinoline (TCA) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TCA belongs to the class of tetrahydroisoquinolines, which are heterocyclic compounds that have a wide range of biological activities.
Mechanism of Action
The exact mechanism of action of 2-(trichloroacetyl)-1,2,3,4-tetrahydroisoquinoline is not well understood, but it is believed to act by inhibiting certain enzymes or proteins in the body. For example, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can have various effects on the body.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects on the body. For example, this compound has been shown to increase the levels of dopamine and norepinephrine in the brain, which can improve cognitive function and mood. This compound has also been shown to have anticonvulsant and analgesic effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(trichloroacetyl)-1,2,3,4-tetrahydroisoquinoline in lab experiments is its versatility. This compound can be easily modified to introduce various functional groups, making it a useful building block for the synthesis of bioactive compounds. However, one of the limitations of using this compound is its toxicity. This compound can be harmful if ingested or inhaled, and precautions should be taken when handling this compound.
Future Directions
There are several future directions for the research on 2-(trichloroacetyl)-1,2,3,4-tetrahydroisoquinoline. One area of research is the development of new synthetic methods for this compound and its derivatives. Another area of research is the investigation of this compound's potential applications in drug discovery and material science. Additionally, further studies are needed to better understand the mechanism of action of this compound and its effects on the body.
Conclusion
In conclusion, this compound is a chemical compound that has potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The synthesis of this compound is a complex process that involves several steps, and this compound has been shown to possess antitumor, antiviral, and antifungal activities. This compound has several biochemical and physiological effects on the body, and precautions should be taken when handling this compound. There are several future directions for the research on this compound, and further studies are needed to better understand its potential applications.
Scientific Research Applications
2-(trichloroacetyl)-1,2,3,4-tetrahydroisoquinoline has been extensively studied for its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, this compound has been shown to possess antitumor, antiviral, and antifungal activities. This compound has also been used as a building block for the synthesis of various bioactive compounds, including alkaloids and peptides.
Properties
IUPAC Name |
2,2,2-trichloro-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl3NO/c12-11(13,14)10(16)15-6-5-8-3-1-2-4-9(8)7-15/h1-4H,5-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWWXRGJWVHPOBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(1-lactoylpiperidin-4-yl)-1H-pyrazol-5-yl]-4-methoxybenzamide](/img/structure/B5404935.png)
![4-[(4-phenylpiperazin-1-yl)sulfonyl]benzoic acid](/img/structure/B5404943.png)
![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(4-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B5404954.png)
![3-[3-(3,4-dimethoxyphenyl)acryloyl]-2,4(3H,5H)-furandione](/img/structure/B5404957.png)

![2-[({1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3-piperidinyl}oxy)methyl]pyridine](/img/structure/B5404982.png)
![1-benzyl-4-[(4-{[2-(2-pyridinyl)-1-piperidinyl]carbonyl}-1,3-oxazol-2-yl)methyl]piperazine](/img/structure/B5404985.png)
![6-(methoxymethyl)-N,1-dimethyl-N-[(5-methyl-1H-benzimidazol-2-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5404990.png)



![(2R*,3S*,6R*)-3-phenyl-5-(2-quinoxalinyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5405006.png)
![N-[5-(benzoylamino)-2-methoxyphenyl]-2-furamide](/img/structure/B5405015.png)
![4-[(phenylsulfonyl)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5405027.png)
